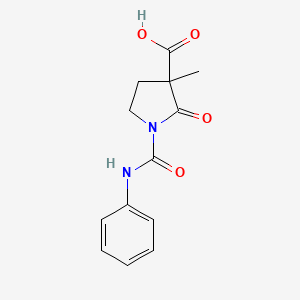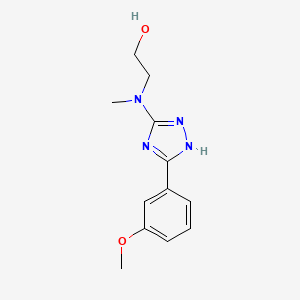
2-((5-(3-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)(methyl)amino)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-(3-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)(methyl)amino)ethanol is a chemical compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
準備方法
The synthesis of 2-((5-(3-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)(methyl)amino)ethanol typically involves the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions. For example, the reaction of 3-methoxyphenylhydrazine with an appropriate aldehyde or ketone can lead to the formation of the triazole ring.
Introduction of the ethanol moiety: This step involves the reaction of the triazole intermediate with an appropriate alcohol, such as ethanol, under suitable conditions to introduce the ethanol moiety.
Methylation: The final step involves the methylation of the amino group to obtain the desired compound.
Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
化学反応の分析
2-((5-(3-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)(methyl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the triazole ring or the phenyl ring can be replaced with other groups using appropriate reagents.
Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or methanol. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It has shown potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial and fungal strains.
Medicine: The compound is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases, due to its biological activity.
Industry: It can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-((5-(3-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)(methyl)amino)ethanol involves its interaction with specific molecular targets and pathways. The triazole ring is known to bind to various enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological processes in microorganisms, making it an effective antimicrobial agent. Additionally, the compound’s ability to interact with cellular pathways involved in cell growth and proliferation makes it a potential candidate for cancer therapy.
類似化合物との比較
Similar compounds to 2-((5-(3-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)(methyl)amino)ethanol include other triazole derivatives such as fluconazole and itraconazole These compounds also exhibit antimicrobial activity and are used in the treatment of fungal infections
特性
分子式 |
C12H16N4O2 |
|---|---|
分子量 |
248.28 g/mol |
IUPAC名 |
2-[[5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-methylamino]ethanol |
InChI |
InChI=1S/C12H16N4O2/c1-16(6-7-17)12-13-11(14-15-12)9-4-3-5-10(8-9)18-2/h3-5,8,17H,6-7H2,1-2H3,(H,13,14,15) |
InChIキー |
NNIMDERLXLLCES-UHFFFAOYSA-N |
正規SMILES |
CN(CCO)C1=NNC(=N1)C2=CC(=CC=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


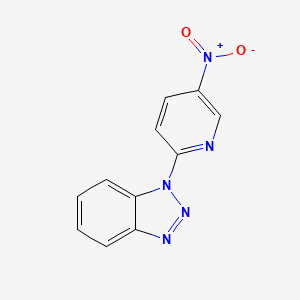
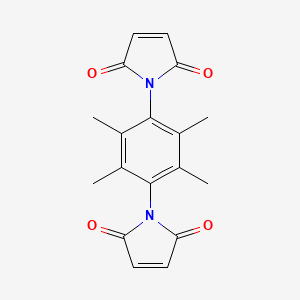
![6-Chloro-N-[(3,4-dichlorophenyl)methyl]pyridazin-3-amine](/img/structure/B12907461.png)

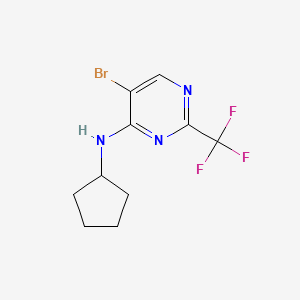
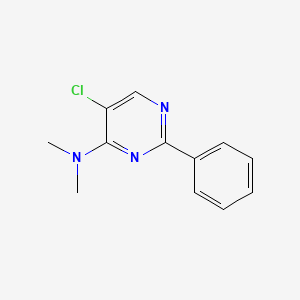
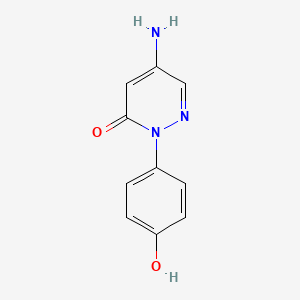
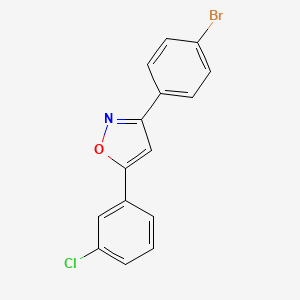

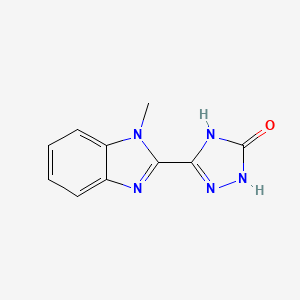
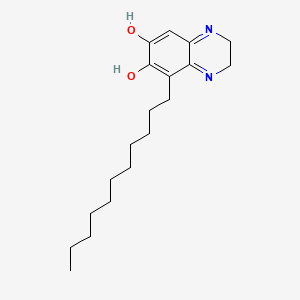
![N-[2-Methyl-3-(5-methyl-benzooxazol-2-yl)-phenyl]-3-nitro-benzamide](/img/structure/B12907502.png)
